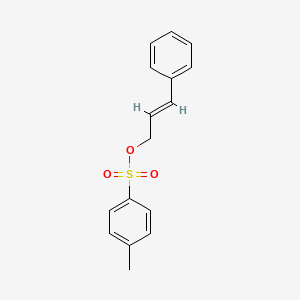
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters. This compound is characterized by the presence of a phenylpropene moiety and a methylbenzene sulfonate group. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate typically involves the esterification of (2E)-3-phenylprop-2-en-1-ol with 4-methylbenzene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The use of automated systems for the addition of reagents and temperature control can further enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield (2E)-3-phenylprop-2-en-1-ol and 4-methylbenzene-1-sulfonic acid.
Oxidation: The phenylpropene moiety can undergo oxidation reactions to form corresponding epoxides or diols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at room temperature.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide. The reactions are usually conducted at elevated temperatures (50-100°C).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate are used. The reactions are carried out in solvents like dichloromethane or acetone at low temperatures (0-25°C).
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylpropene derivatives.
Hydrolysis: Products are (2E)-3-phenylprop-2-en-1-ol and 4-methylbenzene-1-sulfonic acid.
Oxidation: Products include epoxides and diols of the phenylpropene moiety.
科学的研究の応用
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.
作用機序
The mechanism of action of (2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The phenylpropene moiety can undergo electrophilic addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzoate: Similar structure but with a benzoate group instead of a sulfonate group.
(2E)-3-phenylprop-2-en-1-yl 4-methylphenyl ether: Similar structure but with an ether linkage instead of an ester linkage.
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzamide: Similar structure but with an amide group instead of a sulfonate group.
Uniqueness
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate is unique due to the presence of the sulfonate ester group, which imparts distinct reactivity and solubility properties. The sulfonate group is a strong electron-withdrawing group, making the compound more reactive towards nucleophiles compared to its analogs with benzoate, ether, or amide groups. This unique reactivity makes it a valuable intermediate in various synthetic applications.
特性
CAS番号 |
19627-30-6 |
|---|---|
分子式 |
C16H16O3S |
分子量 |
288.4 g/mol |
IUPAC名 |
[(E)-3-phenylprop-2-enyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H16O3S/c1-14-9-11-16(12-10-14)20(17,18)19-13-5-8-15-6-3-2-4-7-15/h2-12H,13H2,1H3/b8-5+ |
InChIキー |
ADTMITDBGCYTKC-VMPITWQZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC/C=C/C2=CC=CC=C2 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



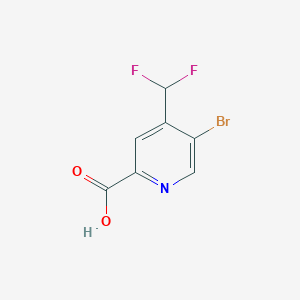
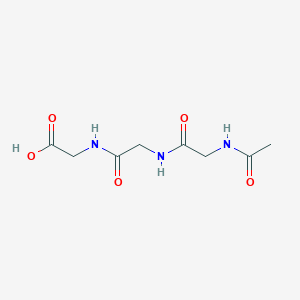
![Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride](/img/structure/B13571024.png)
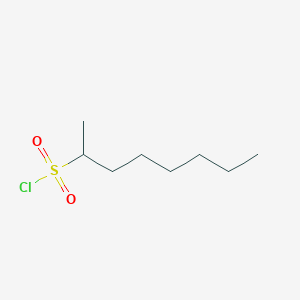

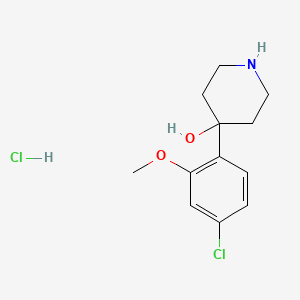
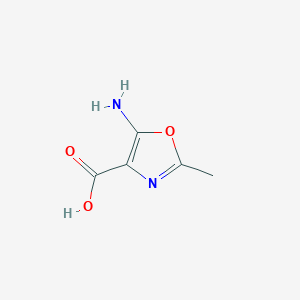


![rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13571069.png)
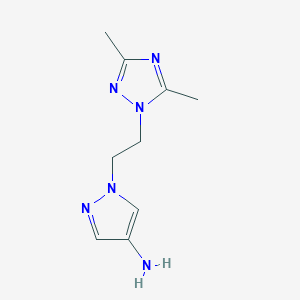

![2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 2-(phenylformamido)acetate](/img/structure/B13571091.png)
